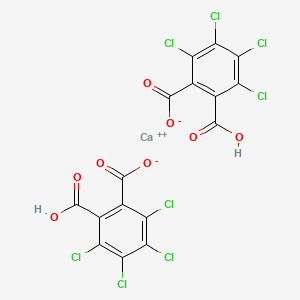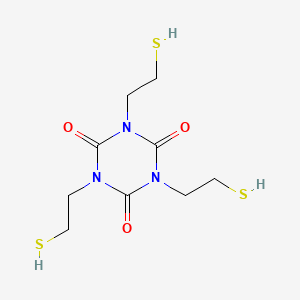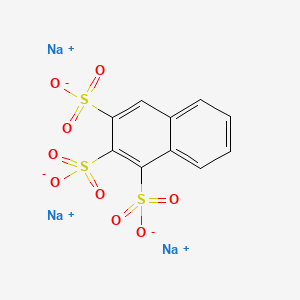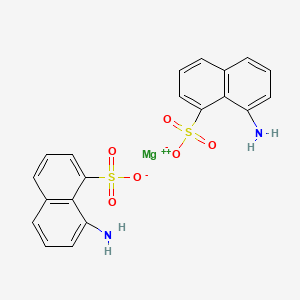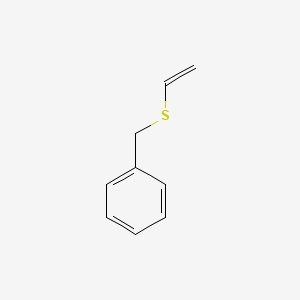
Benzene, ((ethenylthio)methyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
合成路线和反应条件
((乙烯硫基)甲基)苯可以通过多种方法合成。一种常见的合成路线涉及在合适的溶剂存在下,苄基氯与乙硫醇钠反应。该反应通常在温和条件下进行,以良好的效率生成所需产物。
工业生产方法
在工业生产中,((乙烯硫基)甲基)苯可以通过苄基氯与乙硫醇钠的催化反应制备。该工艺经过优化,以确保最终产品的高产率和纯度。反应条件(如温度、压力和催化剂浓度)严格控制,以最大限度地提高效率。
化学反应分析
反应类型
((乙烯硫基)甲基)苯会发生多种化学反应,包括:
氧化: 该化合物可以被氧化生成亚砜和砜。
还原: 还原反应可以将乙烯硫基转化为乙硫基。
取代: 苯环上可以发生亲电芳香取代反应,导致形成各种取代衍生物。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢和过酸。
还原: 使用如氢化铝锂(LiAlH4)之类的还原剂。
取代: 溴 (Br2) 和硝酸 (HNO3) 等亲电试剂通常用于取代反应。
主要形成的产物
氧化: 亚砜和砜。
还原: 乙硫基衍生物。
取代: 根据所用亲电试剂,各种取代苯衍生物。
科学研究应用
((乙烯硫基)甲基)苯在科学研究中有多种应用:
化学: 它用作合成更复杂有机分子的构建单元。
生物学: 研究该化合物潜在的生物活性及其与生物分子的相互作用。
医药: 正在进行研究,探索其作为医药中间体的潜力。
工业: 它用于生产特种化学品和材料。
作用机制
((乙烯硫基)甲基)苯的作用机制涉及其与各种分子靶标的相互作用。乙烯硫基可以参与亲核和亲电反应,影响化合物的反应性和相互作用。苯环提供稳定的芳香骨架,使各种取代反应能够发生。
相似化合物的比较
类似化合物
- 苯硫基乙烯
- 苯硫基乙烯
- 苯乙烯硫醚
- 苯乙烯硫醚
独特性
((乙烯硫基)甲基)苯的独特之处在于存在乙烯硫基,与其他苯衍生物相比,它赋予了独特的化学性质和反应活性。这种独特性使其在各种应用中具有价值,特别是在合成化学和材料科学领域。
属性
CAS 编号 |
1822-76-0 |
|---|---|
分子式 |
C9H10S |
分子量 |
150.24 g/mol |
IUPAC 名称 |
ethenylsulfanylmethylbenzene |
InChI |
InChI=1S/C9H10S/c1-2-10-8-9-6-4-3-5-7-9/h2-7H,1,8H2 |
InChI 键 |
RYZCGQUXJPHSSF-UHFFFAOYSA-N |
规范 SMILES |
C=CSCC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



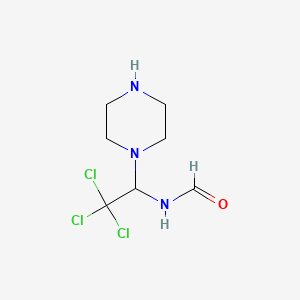

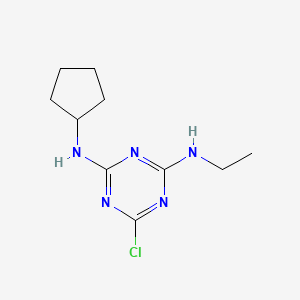
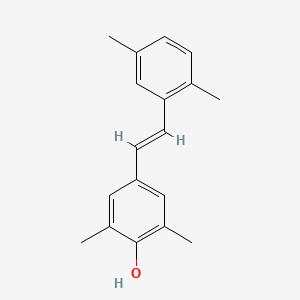

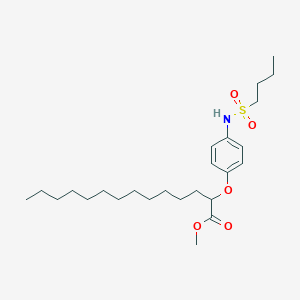
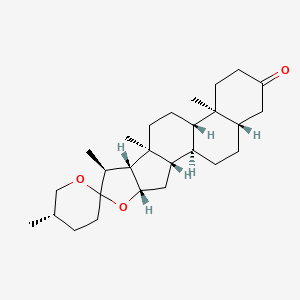
![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.010,15.023,28.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),10,12,14,16,21,23,25,27,30(34),31-hexadecaene-9,29-dione](/img/structure/B12666016.png)

